MAO-B Substrate Affinity
In human MAO-B expressed in HEK293 cells, 2-phenylethylamine displays a Michaelis constant (Km) of 2.4 μM, compared to benzylamine's reported Km of approximately 500 μM (0.5 mM) for the same enzyme [1]. This represents a >200-fold difference in substrate affinity, indicating that PEA is a far more efficient substrate for MAO-B.
| Evidence Dimension | MAO-B Substrate Affinity (Km) |
|---|---|
| Target Compound Data | 2.4 μM |
| Comparator Or Baseline | Benzylamine: ~500 μM (0.5 mM) |
| Quantified Difference | >200-fold lower Km (higher affinity) for PEA |
| Conditions | Human MAO-B expressed in HEK293 cells (PEA) and comparable human MAO-B systems (benzylamine) |
Why This Matters
The >200-fold difference in MAO-B substrate affinity has direct implications for enzyme assay design, inhibitor screening, and the interpretation of neurochemical data, making 2-phenylethylamine the preferred substrate for high-sensitivity MAO-B activity measurements.
- [1] UniProt P27338. Monoamine oxidase B, human. KM values for substrates. View Source
